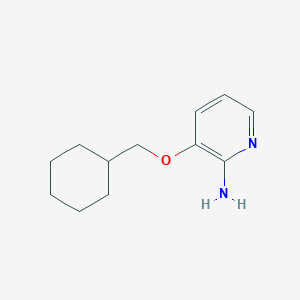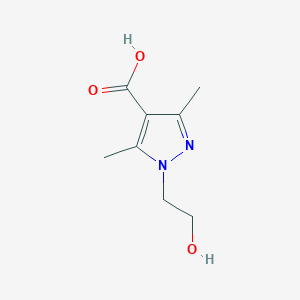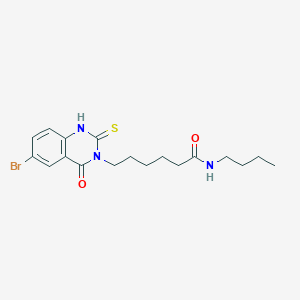
6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-butylhexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-butylhexanamide is a complex organic compound. Its structure consists of a quinazoline core substituted with various functional groups, making it a potentially significant molecule in medicinal chemistry. Its properties can be leveraged for various applications, particularly in research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis begins with the preparation of the quinazoline scaffold. This typically involves the condensation of 2-aminobenzamide with aldehydes or ketones under acidic or basic conditions. The resultant intermediate undergoes bromination, followed by thioxo group introduction using appropriate sulfur sources. The last step entails N-alkylation with butylamine, facilitating the formation of the final compound.
Industrial Production Methods: : Scaling up this synthesis for industrial production involves optimizing reaction conditions to enhance yield and purity. This often includes refining reagents' quality, maintaining precise temperature controls, and utilizing high-efficiency purification techniques like crystallization or chromatography.
Types of Reactions it Undergoes
Oxidation: : The thioxo group in the compound can be oxidized to a sulfone or sulfoxide using oxidizing agents such as hydrogen peroxide.
Reduction: : The ketone and thioxo functionalities can undergo reduction to alcohols or thiols, respectively, with reagents like sodium borohydride.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Organometallic reagents, Grignard reagents.
Major Products Formed from These Reactions
Oxidation products include sulfoxides and sulfones.
Reduction products include corresponding alcohols and thiols.
Substitution products depend on the nucleophile used, forming diverse functional derivatives.
Applications De Recherche Scientifique
6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-butylhexanamide serves as a valuable compound in various scientific research fields:
Chemistry: : Acts as a precursor for synthesizing complex molecules.
Biology: : Used in studies involving enzyme inhibition and protein interactions.
Medicine: : Potential therapeutic agent due to its structural similarity to bioactive molecules.
Industry: : Applied in the development of new materials and chemical processes.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets. These include enzymes, where it can act as an inhibitor, blocking the active site and preventing substrate binding. Additionally, it may interfere with cellular pathways by binding to receptor sites, modulating signal transduction and cellular responses.
Comparison with Other Similar Compounds
6-(6-chloro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-butylhexanamide: : The chloro derivative exhibits different reactivity profiles, especially in nucleophilic substitution reactions.
6-(6-bromo-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-butylhexanamide: : Lacks the thioxo group, affecting its interaction with biological targets.
Highlighting Its Uniqueness: : The presence of both bromo and thioxo groups in 6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-butylhexanamide allows it to engage in a broader range of chemical reactions compared to its analogs.
Hope this breakdown is insightful for your purposes!
Propriétés
IUPAC Name |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-butylhexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrN3O2S/c1-2-3-10-20-16(23)7-5-4-6-11-22-17(24)14-12-13(19)8-9-15(14)21-18(22)25/h8-9,12H,2-7,10-11H2,1H3,(H,20,23)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJICFGKLLQPPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCCCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-TERT-BUTYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE](/img/structure/B2849047.png)
![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2849049.png)
![(Z)-ethyl 2-((benzo[d]thiazole-6-carbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate](/img/structure/B2849050.png)
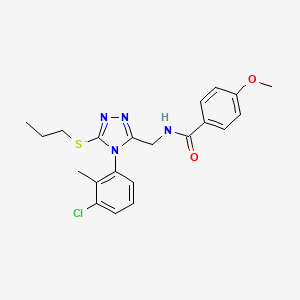
![[1-(Bromomethyl)cyclopentyl]benzene](/img/structure/B2849052.png)
![N-[4-(BENZYLOXY)PHENYL]-7-METHYL-3-(THIOMORPHOLINE-4-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE](/img/structure/B2849054.png)
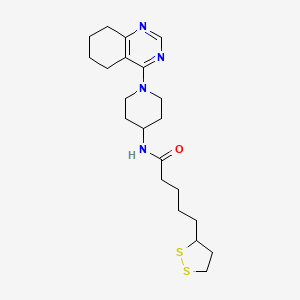
![ethyl 2-[(2Z)-2-[(3-chlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2849056.png)
![3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-(4-chlorophenyl)urea](/img/structure/B2849057.png)
![5-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-ylamine](/img/structure/B2849058.png)
![2-[(pyrazin-2-yl)amino]ethan-1-ol](/img/structure/B2849064.png)
